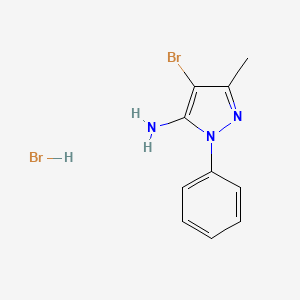

![molecular formula C20H25NO3 B2775038 1-Adamantyl[(4-methylbenzoyl)amino]acetic acid CAS No. 349103-04-4](/img/structure/B2775038.png)

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid, also known as AAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AAMBA is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential in drug design and synthesis. Its adamantane core structure is known for enhancing bioavailability and stability of pharmaceuticals. It can be used to create novel compounds with improved pharmacokinetic properties .

Organic Synthesis

“1-Adamantyl[(4-methylbenzoyl)amino]acetic acid” serves as a building block in organic synthesis. Its rigid structure can be incorporated into complex molecules, potentially leading to the development of new reactions and methodologies .

Materials Science

The adamantane derivative is explored in materials science for the development of new polymers and nanomaterials. Its unique geometry can contribute to the creation of materials with specific mechanical and thermal properties .

Pharmacology

In pharmacology, the compound’s ability to interact with various biological targets is of interest. It could be used to modulate receptors or enzymes, contributing to the discovery of new therapeutic agents .

Biotechnology

Biotechnological applications may include the use of this adamantane derivative in the design of biosensors or as a component in bioconjugation strategies, where it can enhance the stability of the conjugated biomolecules .

Environmental Science

The compound’s potential for environmental science lies in its use as a model compound to study the environmental fate of adamantane-based substances. Its stability and resistance to degradation make it a suitable candidate for long-term environmental impact studies .

Chemistry of Unsaturated Adamantane Derivatives

This compound contributes to the broader field of unsaturated adamantane derivatives, which are valuable for their reactivity and potential applications in creating high-energy fuels, bioactive compounds, and diamond-like polymers .

Amide Bond Formation Research

It is also significant in research focused on amide bond formation, particularly with electron-deficient amines and sterically hindered substrates. This research is crucial for advancements in peptide synthesis and the development of pharmaceuticals .

Propriétés

IUPAC Name |

2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-12-2-4-16(5-3-12)18(22)21-17(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEVIOIJOIUWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

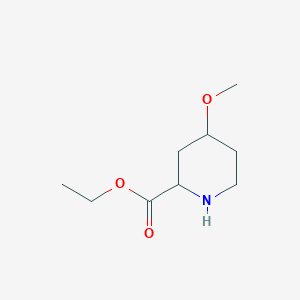

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)

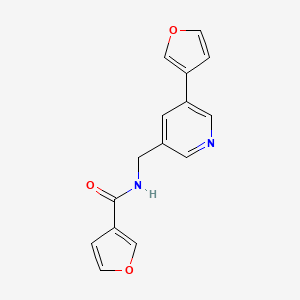

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

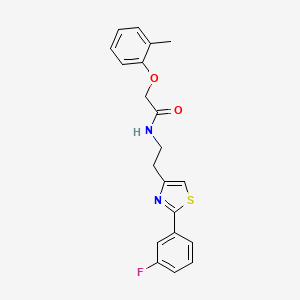

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)